molecular formula C11H17N B13196419 2,4-dimethyl-N-(propan-2-yl)aniline

2,4-dimethyl-N-(propan-2-yl)aniline

Cat. No.: B13196419
M. Wt: 163.26 g/mol
InChI Key: PWKISCHZJJFHIE-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methyl groups at the 2 and 4 positions, and the nitrogen atom is substituted by an isopropyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(propan-2-yl)aniline typically involves the alkylation of 2,4-dimethylaniline with isopropyl halides under basic conditions. One common method is to react 2,4-dimethylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethyl-N-(propan-2-yl)aniline is used in several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves the binding of the compound to the active site of the enzyme or receptor, leading to inhibition or activation of the biological function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the isopropyl group on the nitrogen atom.

    N-Isopropylaniline: Lacks the methyl groups on the benzene ring.

    2,6-Dimethyl-N-(propan-2-yl)aniline: Has methyl groups at the 2 and 6 positions instead of 2 and 4.

Uniqueness

2,4-Dimethyl-N-(propan-2-yl)aniline is unique due to the specific substitution pattern on the benzene ring and the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and material science.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,4-dimethyl-N-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)7-10(11)4/h5-8,12H,1-4H3

InChI Key

PWKISCHZJJFHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)C

Origin of Product

United States

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